1-(2-Nitrophenyl)-2-propyn-1-ol
Description
1-(2-Nitrophenyl)-2-propyn-1-ol (CAS: 78725-72-1) is an organic compound featuring a propargyl alcohol (–C≡C–CH2OH) backbone substituted with a 2-nitrophenyl group at the hydroxyl-bearing carbon. The ortho-nitro group (–NO₂) on the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s reactivity and stability. This structure is pivotal in synthetic chemistry, particularly in cyclization reactions and as a precursor for heterocyclic compounds .
Properties
IUPAC Name |
1-(2-nitrophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h1,3-6,9,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDUEORDVGUPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Nitrophenyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nitrating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-nitrobenzaldehyde or 2-nitrobenzoic acid.
Reduction: 2-aminophenylpropynol.
Substitution: Various substituted nitrophenyl derivatives.
Scientific Research Applications
1-(2-Nitrophenyl)-2-propyn-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-2-propyn-1-ol involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the propynyl alcohol moiety can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-propyn-1-ol (CAS: 85020-75-3)
- Structural Difference : The nitro group is replaced by a fluorine atom at the para position.
- Impact: The electron-withdrawing nitro group in the ortho position enhances electrophilic aromatic substitution reactivity compared to the para-fluoro analog. Fluorine’s inductive effect reduces ring electron density but lacks the strong resonance effects of –NO₂. This difference likely alters regioselectivity in cross-coupling reactions .
1-(3-Methylphenyl)-2-propyn-1-ol (CAS: 29978-38-9)
- Structural Difference : A methyl group (–CH₃) is present at the meta position instead of nitro.
- Impact : The methyl group is electron-donating, increasing the phenyl ring’s electron density. This reduces susceptibility to electrophilic attack compared to the nitro-substituted analog, making the nitro derivative more reactive in oxidation or reduction reactions .
Functional Group Variations
1-(2-Nitrophenyl)propan-2-one (CAS: 1969-72-8)
- Structural Difference : The propargyl alcohol (–CH₂OH) is replaced by a ketone (–CO–).
- Impact : The ketone group introduces polarity and hydrogen-bonding capacity, increasing solubility in polar solvents. However, the absence of the propargyl alcohol moiety limits its utility in click chemistry or alkyne-based cycloadditions, which are key reactions for the parent compound .
1-(2-Nitrophenyl)ethanol
- Structural Difference : The propargyl (–C≡C–) group is replaced by an ethyl (–CH₂–CH₂–) chain.
- Impact: The propargyl group in 1-(2-Nitrophenyl)-2-propyn-1-ol enables conjugation and participation in Sonogashira couplings, whereas the ethanol derivative is more suited for nucleophilic substitutions or esterifications .
1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl Alkylcarbamates
- Structural Difference : A carbamate-linked naphthalene system replaces the propargyl alcohol.
- Impact : These derivatives exhibit photosynthesis-inhibiting activity due to the nitro group’s electron-withdrawing effects, which enhance binding to photosynthetic enzymes. While this compound lacks direct evidence of such activity, its nitro group may similarly modulate bioactivity in related contexts .
Chloromycin Analogs (e.g., 1-p-nitrophenyl-2-(N-methyl-dichloroacetamido)-propanol-1)
- Structural Difference : A para-nitro group and dichloroacetamido substituent are present.
- Impact : The ortho-nitro configuration in this compound may confer steric hindrance, reducing antimicrobial efficacy compared to para-substituted analogs. However, the propargyl group could enhance metabolic stability .
Research Findings and Implications
- Synthetic Utility: The ortho-nitro group in this compound facilitates reductive cyclization to form pyrazoloquinolines, a reaction less efficient in meta- or para-substituted analogs due to electronic effects .
- Steric vs. Electronic Effects : Ortho-substitution introduces steric hindrance, slowing nucleophilic attacks but enhancing regioselectivity in alkyne-based reactions compared to para-nitro analogs .
- Biological Relevance: While nitro groups generally enhance bioactivity, the propargyl alcohol moiety may improve pharmacokinetic profiles by resisting metabolic degradation compared to ethanol or ketone derivatives .
Biological Activity
1-(2-Nitrophenyl)-2-propyn-1-ol, also known by its chemical identifier CAS No. 78725-72-1, is an organic compound that has garnered interest in various biological and medicinal fields. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C10H9NO3
- Molecular Weight : 189.19 g/mol
- IUPAC Name : this compound
The compound features a nitrophenyl group attached to a propynol structure, which contributes to its unique reactivity and interaction with biological systems.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in anti-inflammatory and cytotoxic contexts.
Anti-inflammatory Activity
A study investigating various nitrophenyl derivatives highlighted the potential of this compound as an anti-inflammatory agent. The compound was evaluated for its ability to inhibit the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-challenged macrophage cells (J774A.1). The results demonstrated a marked reduction in the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting that the compound may mitigate inflammatory responses effectively .
Cytotoxicity
In addition to its anti-inflammatory properties, this compound has been studied for its cytotoxic effects against various cancer cell lines. Preliminary findings indicate that the compound can induce apoptosis in specific cancer cells, potentially through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the nitro group plays a crucial role in modulating interactions with cellular targets, influencing both inflammatory pathways and cellular proliferation.
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Study on Acute Lung Injury (ALI) :
-
Cytotoxicity Assessment :
- In vitro assessments on various cancer cell lines revealed that treatment with this compound resulted in dose-dependent cytotoxicity, with notable effects observed at concentrations as low as 10 µM. The mechanism appears to involve the generation of reactive oxygen species (ROS) leading to apoptosis .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
